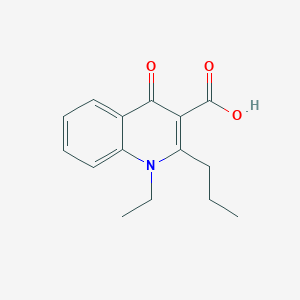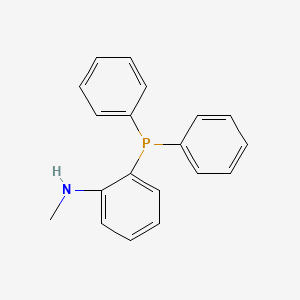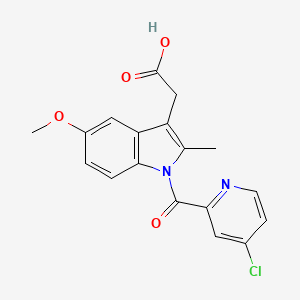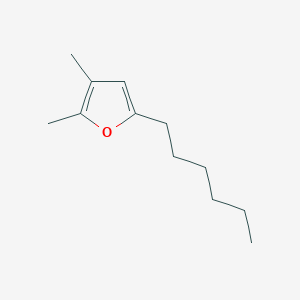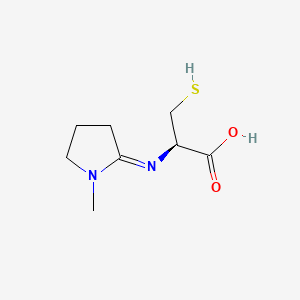
Ethanol, 2,2'-(1H-1,2,4-triazol-3-ylimino)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol typically involves the formation of the triazole ring followed by the introduction of the diethanol moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with carbonyl compounds can lead to the formation of the triazole ring. Subsequent reactions with ethylene oxide or ethylene glycol can introduce the diethanol groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as copper or palladium may be used to facilitate the cyclization and subsequent functionalization steps. The use of microwave irradiation has also been reported to enhance reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol exerts its effects often involves interactions with biological targets such as enzymes or receptors. The triazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The diethanol moiety can enhance solubility and facilitate interactions with hydrophilic regions of biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
2,2’-((1H-1,2,3-Triazol-4-yl)azanediyl)diethanol: A structural isomer with a different arrangement of nitrogen atoms in the triazole ring.
2,2’-((1H-1,2,4-Triazol-5-yl)azanediyl)diethanol: Another isomer with the triazole ring substituted at a different position.
Uniqueness
2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interactions with biological targets. The presence of two diethanol groups also enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
61562-62-7 |
|---|---|
Formule moléculaire |
C6H12N4O2 |
Poids moléculaire |
172.19 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(1H-1,2,4-triazol-5-yl)amino]ethanol |
InChI |
InChI=1S/C6H12N4O2/c11-3-1-10(2-4-12)6-7-5-8-9-6/h5,11-12H,1-4H2,(H,7,8,9) |
Clé InChI |
MFWXXPFUCZNVLA-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=N1)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


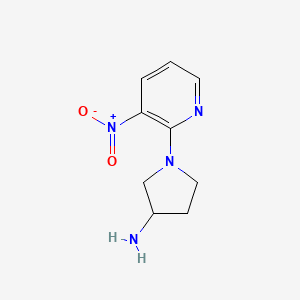

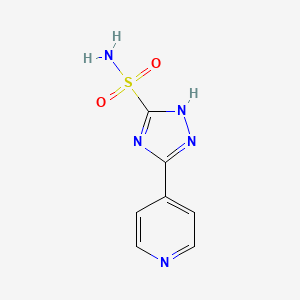

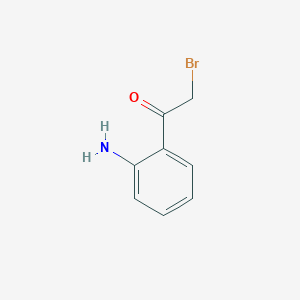
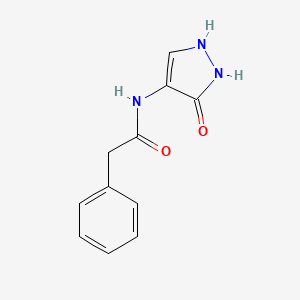
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903698.png)

![Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B12903712.png)
